

An In-depth Technical Guide to 9,10-Dibromo-2-methylanthracene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9,10-Dibromo-2-methylanthracene

Cat. No.: B172297

[Get Quote](#)

CAS Number: 177839-45-1

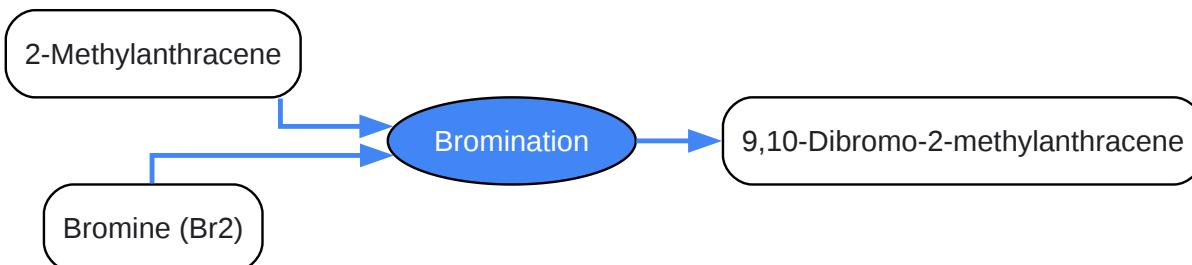
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9,10-Dibromo-2-methylanthracene**, a key intermediate in the field of organic electronics and materials science. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the development of advanced organic materials. While this compound is of significant interest for materials science, it should be noted that there is currently limited to no available information on its biological activity or its direct application in drug development signaling pathways.

Core Chemical and Physical Properties

9,10-Dibromo-2-methylanthracene is a substituted polycyclic aromatic hydrocarbon. The presence of bromine atoms at the 9 and 10 positions makes it an excellent precursor for further functionalization through various cross-coupling reactions. The methyl group at the 2-position can subtly influence its electronic properties and solubility.

Table 1: Physicochemical Properties of **9,10-Dibromo-2-methylanthracene**


Property	Value	Source
CAS Number	177839-45-1	[1]
Molecular Formula	C ₁₅ H ₁₀ Br ₂	[1]
Molecular Weight	350.05 g/mol	[1]
Appearance	White to Yellow to Green powder/crystal	TCI Chemicals
Melting Point	141.0 to 145.0 °C	TCI Chemicals
IUPAC Name	9,10-dibromo-2-methylanthracene	[1]
Synonyms	9,10-DIBROMO-2-METHYL-ANTHRACENE	[1]

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **9,10-Dibromo-2-methylanthracene** is not readily available in the surveyed literature. However, a reliable synthetic route can be adapted from the well-established bromination of anthracene. The proposed synthesis involves the direct bromination of 2-methylanthracene.

Proposed Synthetic Pathway

The bromination of 2-methylanthracene at the 9 and 10 positions is an electrophilic aromatic substitution reaction. The meso-positions (9 and 10) of the anthracene core are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **9,10-Dibromo-2-methylanthracene**.

Detailed Experimental Protocol (Adapted from the Synthesis of 9,10-Dibromoanthracene)

This protocol is adapted from the established synthesis of 9,10-dibromoanthracene and may require optimization for 2-methylanthracene.

Materials:

- 2-Methylanthracene
- Bromine (Br₂)
- Carbon tetrachloride (CCl₄) or another suitable inert solvent
- Round-bottom flask
- Dropping funnel
- Stirrer
- Reflux condenser
- Heating mantle
- Filtration apparatus

Procedure:

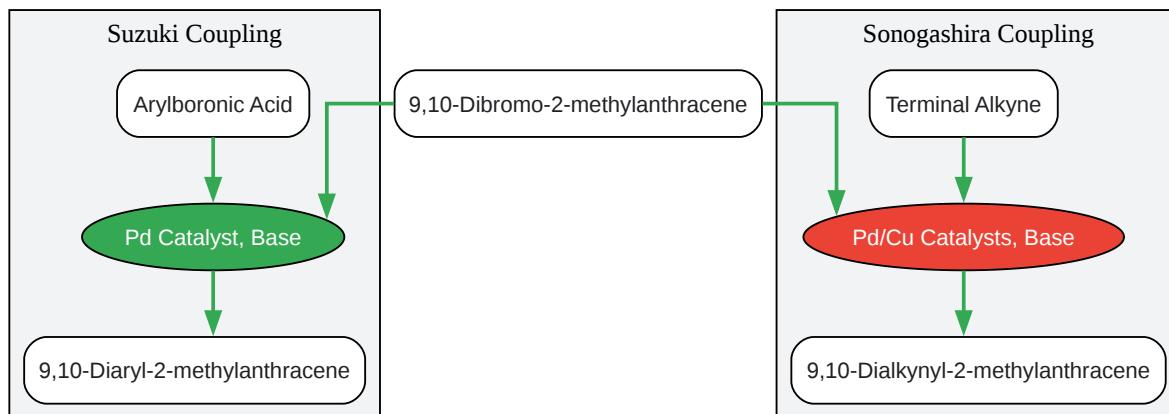
- Reaction Setup: In a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend 2-methylanthracene in carbon tetrachloride.
- Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride to the stirring suspension at room temperature. The addition should be controlled to maintain a steady reaction rate and minimize the evolution of hydrogen bromide gas.

- Reaction: After the addition is complete, gently warm the reaction mixture to reflux and maintain for 1-2 hours to ensure complete dibromination.
- Cooling and Filtration: Allow the mixture to cool to room temperature, which should result in the precipitation of the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold carbon tetrachloride.
- Purification: The crude **9,10-Dibromo-2-methylanthracene** can be purified by recrystallization from a suitable solvent such as toluene or xylene to yield the final product as a crystalline solid.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for **9,10-Dibromo-2-methylanthracene** is not widely published, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

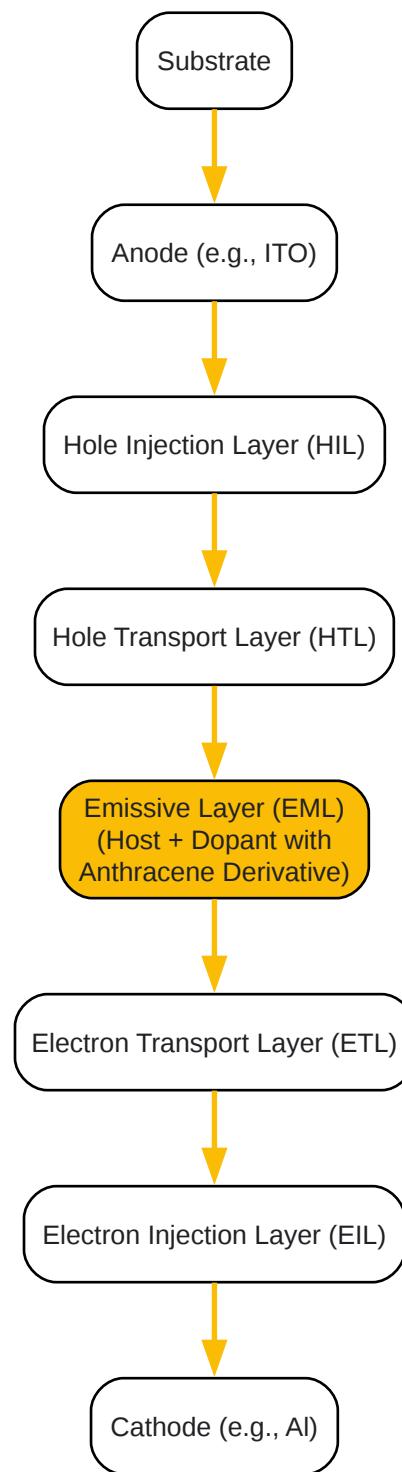

Technique	Expected Observations
¹ H NMR	Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl protons around 2.5 ppm. The integration and splitting patterns would confirm the substitution pattern.
¹³ C NMR	Signals for the aromatic carbons, with the carbons attached to bromine appearing at a characteristic downfield shift. A signal for the methyl carbon around 20-25 ppm.
Mass Spec (EI)	A molecular ion peak (M^+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M^+ , M^++2 , M^++4 in a ratio of approximately 1:2:1).
FT-IR	C-H stretching vibrations for the aromatic and methyl groups. C=C stretching vibrations characteristic of the anthracene core. C-Br stretching vibrations in the fingerprint region.

Applications in Materials Science and Organic Electronics

The primary application of **9,10-Dibromo-2-methylanthracene** is as a versatile building block for the synthesis of more complex, high-performance organic materials. The bromine atoms serve as reactive handles for introducing various functional groups via cross-coupling reactions.

Suzuki and Sonogashira Cross-Coupling Reactions

9,10-Dibromo-2-methylanthracene is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the π -conjugated system.



[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions of **9,10-Dibromo-2-methylanthracene**.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of **9,10-Dibromo-2-methylanthracene** are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). By attaching various aryl or other chromophoric groups, the emission color, quantum efficiency, and charge transport properties of the resulting materials can be finely tuned. These materials can function as emitters, hosts, or charge transport layers within an OLED device.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for incorporating anthracene derivatives into an OLED.

Safety and Handling

Detailed toxicological data for **9,10-Dibromo-2-methylanthracene** is not available. However, as with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

9,10-Dibromo-2-methylanthracene is a valuable and versatile building block in the field of materials science. Its utility stems from the reactive bromine atoms at the 9 and 10 positions, which allow for the straightforward synthesis of a wide array of functionalized anthracene derivatives. These derivatives have shown significant promise for applications in organic electronics, particularly in the development of new materials for OLEDs. While its potential in drug development is not currently established, its rich chemistry and photophysical properties may inspire future research in related fields. Further research into the specific properties and applications of **9,10-Dibromo-2-methylanthracene** and its derivatives is warranted to fully unlock their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,10-Dibromo-2-methylanthracene | C15H10Br2 | CID 1713096 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9,10-Dibromo-2-methylanthracene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172297#9-10-dibromo-2-methylanthracene-cas-number-177839-45-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com